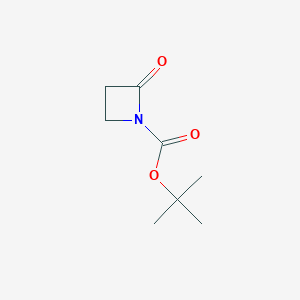

tert-Butyl 2-Oxoazetidine-1-carboxylate

描述

Evolution and Significance of the Azetidinone Ring System in Organic Synthesis

The azetidinone, or β-lactam, is a four-membered cyclic amide that has become a cornerstone of medicinal and organic chemistry. derpharmachemica.comresearchgate.net Its journey began with the discovery of penicillin in 1928, which revealed the potent antibacterial properties associated with this unique heterocyclic ring. derpharmachemica.comglobalresearchonline.net This discovery launched an era of antibiotic development, leading to the creation of numerous β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. researchgate.netiipseries.org These compounds function by inhibiting bacterial cell wall biosynthesis, a mechanism that has saved countless lives. derpharmachemica.com

Beyond its profound impact on medicine, the azetidinone ring is a versatile building block in organic synthesis. researchgate.net The inherent ring strain of the four-membered system makes it susceptible to nucleophilic attack, allowing for controlled ring-opening reactions and subsequent functionalization. globalresearchonline.net This reactivity has been harnessed by chemists to construct a wide array of complex nitrogen-containing molecules, including β-amino acids and other biologically active compounds. mdpi.com The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and widely used method for constructing the azetidinone core, highlighting its fundamental importance in synthetic strategies. researchgate.netiipseries.org The development of novel synthetic methods continues to expand the utility of the azetidinone scaffold, solidifying its status as a privileged structure in chemistry. researchgate.net

The Role of N-Protected Azetidinones as Key Intermediates

The reactivity of the azetidinone ring, while advantageous for certain transformations, can also be a challenge, particularly the reactivity of the nitrogen atom. To achieve selective modifications at other positions of the ring or on its substituents, the ring nitrogen is often protected with a suitable functional group. This strategy is crucial for controlling the molecule's reactivity and directing synthetic outcomes.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis. Its popularity stems from its general stability under a variety of reaction conditions (e.g., nucleophilic attack, catalytic hydrogenation) and, crucially, its facile removal under mild acidic conditions, such as with trifluoroacetic acid. This orthogonality allows for selective deprotection without disturbing other sensitive functional groups within a complex molecule. In the context of azetidinones, the N-Boc group effectively shields the nitrogen, preventing its participation in undesired side reactions and allowing chemists to perform specific chemical operations on other parts of the molecule. This control makes N-Boc protected azetidinones, such as tert-Butyl 2-Oxoazetidine-1-carboxylate, invaluable intermediates for the multi-step synthesis of complex target molecules.

Current Research Landscape of this compound

This compound, while being the fundamental N-Boc protected 2-azetidinone, is often synthesized and utilized through its more functionalized precursors and derivatives in the current research landscape. A closely related and frequently used starting material is tert-butyl 3-oxoazetidine-1-carboxylate. This compound serves as a key intermediate in the synthesis of various biologically active molecules and complex chemical structures.

A significant application is in the synthesis of the Janus kinase (JAK) inhibitor, baricitinib. nih.govscienceopen.com Research has focused on developing green and cost-effective synthetic routes to key intermediates of baricitinib, where tert-butyl 3-oxoazetidine-1-carboxylate is a pivotal component. nih.govresearchgate.net For instance, it is used to prepare tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, another crucial precursor for the drug. nih.govscienceopen.com

Recent synthetic methodologies often start with commercially available precursors like tert-butyl 3-hydroxyazetidine-1-carboxylate, which is then oxidized to afford tert-butyl 3-oxoazetidine-1-carboxylate. nih.govscintica.comguidechem.com

| Precursor | Reagents | Product | Application |

| tert-butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, NaClO | tert-butyl 3-oxoazetidine-1-carboxylate | Intermediate for Baricitinib |

| tert-butyl 3-oxoazetidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate, Potassium tert-butoxide | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | Intermediate for Baricitinib |

| 1-Boc-3-azetidinone | Methyl 2-(dimethoxyphosphoryl)acetate, NaH | tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Synthesis of azetidine (B1206935) amino acid derivatives |

Furthermore, tert-butyl 3-oxoazetidine-1-carboxylate is employed in the synthesis of novel azetidine-based amino acid derivatives through reactions like the Horner-Wadsworth-Emmons olefination, followed by aza-Michael additions. nih.gov These studies demonstrate the compound's role as a versatile scaffold for creating structurally diverse molecules with potential applications in medicinal chemistry. The ongoing research highlights the sustained importance of N-Boc protected azetidinones as key building blocks in the development of pharmaceuticals and other complex organic compounds.

属性

IUPAC Name |

tert-butyl 2-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGXFCXAAYSLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631201 | |

| Record name | tert-Butyl 2-oxoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140510-99-1 | |

| Record name | tert-Butyl 2-oxoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 2 Oxoazetidine 1 Carboxylate

Direct Synthetic Routes

Direct routes to tert-butyl 2-oxoazetidine-1-carboxylate focus on the modification of 2-azetidinone, also known as β-propiolactam. These methods are valued for their straightforward nature, typically involving a single transformation step from the parent heterocycle.

The most direct synthesis involves the N-protection of the 2-azetidinone nitrogen atom. The introduction of the tert-butoxycarbonyl (Boc) group serves to modulate the reactivity of the amine, enhancing its stability and utility in further synthetic applications. This transformation is a widely used reaction in organic synthesis due to the Boc group's robustness under many basic and nucleophilic conditions, and its facile removal under moderately acidic conditions. wikipedia.org

The reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), or Boc anhydride, is the most common method for introducing the N-Boc protecting group. wikipedia.org The mechanism involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the Boc anhydride. This results in the formation of a carbamate (B1207046) and the displacement of a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then abstracts the proton from the newly acylated nitrogen to yield tert-butanol. wikipedia.org

A variety of conditions have been developed for this transformation. Often, the reaction is carried out in the presence of a base to facilitate the deprotonation of the amine starting material. nih.gov However, catalyst-free systems have also been developed, representing a greener alternative. nih.govresearchgate.net

| Reagent | Base/Catalyst | Solvent System | Key Features |

| Di-tert-butyl dicarbonate | Sodium Bicarbonate | Water / Organic Solvent | Standard aqueous conditions. wikipedia.org |

| Di-tert-butyl dicarbonate | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Effective for less reactive amines. wikipedia.org |

| Di-tert-butyl dicarbonate | None (Catalyst-Free) | Water / Acetone | Environmentally friendly protocol with short reaction times. nih.govresearchgate.net |

To improve the efficiency, yield, and chemoselectivity of the N-tert-butoxycarbonylation of amines, various catalytic systems have been explored. These catalysts can activate the Boc anhydride, enhance the nucleophilicity of the amine, or facilitate the reaction under milder conditions. The use of solid-supported catalysts is particularly advantageous as it simplifies product purification and allows for catalyst recycling. scispace.com

Lewis acids such as zirconium tetrachloride (ZrCl₄) and solid acid catalysts like Indion 190 resin or perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) have proven effective. scispace.com These catalysts enhance the electrophilicity of the Boc anhydride. Furthermore, organocatalysts and novel solvent systems like β-cyclodextrin in water or ionic liquids have been employed to promote the reaction under green and efficient conditions. organic-chemistry.orgresearchgate.net

| Catalyst Type | Example Catalyst | Solvent | Advantages |

| Solid Acid Resin | Indion 190 | Dichloromethane | Reusable, simple workup, high yield. scispace.com |

| Solid-Supported Acid | HClO₄–SiO₂ | Solvent-free | Highly efficient, reusable, chemoselective. organic-chemistry.org |

| Lewis Acid | Zirconium tetrachloride (ZrCl₄) | Acetonitrile | Effective for a range of amines. |

| Supramolecular | β-Cyclodextrin | Water | Green chemistry approach, operates under neutral conditions. researchgate.net |

| Ionic Liquid | 1-Alkyl-3-methylimidazolium cations | Neat or Co-solvent | Activates Boc₂O through hydrogen bonding. organic-chemistry.org |

The synthesis of oxo-azetidines can also be achieved through the oxidation of corresponding hydroxy-azetidine precursors. This methodology is particularly relevant for the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, an important isomer and a key intermediate for various pharmaceuticals. chemicalbook.comscienceopen.com While the direct oxidation of a hydroxyl group to form the C2-carbonyl of this compound is not a commonly cited primary route—as this β-lactam structure is more typically formed via cycloaddition reactions—the principles of regioselective and green oxidation are well-established for the azetidine (B1206935) ring system. mdpi.com

The regioselective oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate is a well-documented process for producing tert-butyl 3-oxoazetidine-1-carboxylate. chemicalbook.comguidechem.com Various oxidation protocols have been developed to efficiently convert the secondary alcohol at the C3 position to a ketone without affecting the N-Boc protecting group or the azetidine ring.

Common methods include Swern oxidation variants, which utilize dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, and other modern oxidation reagents. For instance, a procedure using pyridine (B92270) sulfur trioxide complex in DMSO with triethylamine (B128534) affords the 3-oxo product in high yield. guidechem.com Another established method involves using N-methyl-2-pyrrolidone (NMO) as a co-oxidant. guidechem.com

| Precursor | Reagent System | Solvent | Product |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | Pyridine sulfur trioxide / Triethylamine | DMSO | tert-Butyl 3-oxoazetidine-1-carboxylate guidechem.com |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | Oxalyl chloride / DMSO / Triethylamine | Dichloromethane | tert-Butyl 3-oxoazetidine-1-carboxylate chemicalbook.com |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | N-Methyl-2-pyrrolidone (NMO) | Acetonitrile | tert-Butyl 3-oxoazetidine-1-carboxylate guidechem.com |

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign oxidation methods that avoid the use of hazardous reagents and solvents. beyondbenign.org Aqueous hydrogen peroxide (H₂O₂) is considered an ideal green oxidant as its only byproduct is water. rsc.orgresearchgate.net Catalytic systems employing tungstate (B81510) complexes in conjunction with H₂O₂ have been shown to effectively oxidize alcohols under organic solvent-free conditions. rsc.org

Another prominent green oxidation strategy involves the use of stable nitroxyl (B88944) radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as catalysts. In a traditional TEMPO-catalyzed oxidation, a stoichiometric oxidant such as sodium hypochlorite (B82951) (NaClO) is used. nih.gov More advanced, greener protocols aim to use catalytic amounts of both TEMPO and a co-oxidant in more benign solvent systems, or employ alternative energy sources to drive the reaction. uconn.edu These methods are highly efficient for the oxidation of alcohols, including the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate. scienceopen.comnih.gov

Oxidation of Hydroxy-Substituted Azetidine Precursors

Approaches to the Azetidinone Core and Related Derivatives

The construction of the 2-azetidinone ring system is a pivotal step in the synthesis of a wide array of β-lactam compounds. The methodologies employed are diverse, allowing for the introduction of various substituents and control over the stereochemistry of the final product.

Staudinger [2+2] Cycloaddition Reactions of Ketenes and Imines

The Staudinger cycloaddition, a formal [2+2] cycloaddition between a ketene (B1206846) and an imine, stands as one of the most versatile and widely employed methods for the synthesis of β-lactams. nih.govpku.edu.cn This reaction proceeds through a zwitterionic intermediate, and its stereochemical outcome is influenced by a variety of factors. The reaction is particularly relevant for the synthesis of N-protected β-lactams, including those with a tert-butoxycarbonyl (Boc) group.

The diastereoselectivity of the Staudinger reaction is a critical aspect, determining the relative stereochemistry of the substituents on the β-lactam ring. The formation of either cis or trans isomers is heavily dependent on the nature of the ketene and imine substituents, as well as the reaction conditions. nih.govpku.edu.cn

In the context of N-Boc protected imines, the reaction often favors the formation of the cis-diastereomer. For instance, the cycloaddition of ketenes with N-tert-butoxycarbonyl arylimines has been shown to yield corresponding cis-β-lactams with good diastereoselectivities. cornell.edunih.govresearchgate.net This stereochemical preference is attributed to the electronic and steric properties of the Boc protecting group influencing the cyclization of the zwitterionic intermediate.

Detailed research findings on the diastereoselective Staudinger reaction for the synthesis of N-Boc protected azetidinones are summarized in the table below.

Table 1: Diastereoselective Staudinger Cycloaddition for N-Boc-Azetidinones

| Ketene Precursor | Imine | Catalyst/Base | Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| Phenylacetyl chloride | N-Boc-benzaldimine | Triethylamine | CH2Cl2 | -78 to rt | >95:5 | 85 | cornell.edu |

| Methoxyacetyl chloride | N-Boc-4-methoxybenzaldimine | Triethylamine | Toluene | 0 to rt | >95:5 | 78 | nih.gov |

| Phenoxyacetyl chloride | N-Boc-furfurylimine | Triethylamine | Dichloromethane | -78 | >98:2 | 92 | mdpi.com |

The stereochemical outcome of the Staudinger reaction is highly sensitive to various reaction parameters, including solvent polarity, temperature, and the nature of the base used for ketene generation. nih.gov Polar solvents can influence the stability of the zwitterionic intermediate, thereby affecting the rate of cyclization and the resulting diastereoselectivity. Lower temperatures generally enhance the stereoselectivity of the reaction by minimizing side reactions and allowing for better kinetic control. The choice of the tertiary amine base is also crucial, as it can affect the rate of ketene formation and subsequent reaction with the imine.

The development of enantioselective Staudinger reactions has been a significant focus, enabling the synthesis of chiral β-lactams with high optical purity. This is often achieved through the use of chiral catalysts that can induce facial selectivity in the reaction between the ketene and the imine.

Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the enantioselective Staudinger reaction of ketenes with N-tert-butoxycarbonyl imines. cornell.edunih.govresearchgate.net These catalysts have been shown to produce cis-β-lactams in good yields with excellent enantioselectivities (up to 99% ee). cornell.edunih.gov Planar-chiral derivatives of 4-(pyrrolidino)pyridine have also been successfully employed as nucleophilic catalysts for this transformation, demonstrating broad substrate scope with respect to both the ketene and the imine. acs.orgorganic-chemistry.org

The table below presents selected data on the enantioselective Staudinger synthesis of N-Boc β-lactams.

Table 2: Enantioselective Staudinger Synthesis of N-Boc-Azetidinones

| Ketene | Imine | Chiral Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Phenylmethylketene | N-Boc-benzaldimine | Chiral NHC (8b) | Toluene | -20 | 88 | 98 | >20:1 | cornell.edunih.gov |

| Hexamethyleneketene | N-Boc-furfurylimine | Planar-chiral PPY derivative | Toluene | -78 | 95 | 94 | - | acs.orgorganic-chemistry.org |

| Ethylphenylketene | N-Boc-4-chlorobenzaldimine | Chiral NHC (8b) | Toluene | -20 | 91 | 97 | >20:1 | cornell.edunih.gov |

Ring-Forming Cyclization Reactions

Beyond cycloaddition strategies, the azetidinone ring can also be constructed through intramolecular cyclization reactions. These methods typically involve the formation of a key carbon-nitrogen or carbon-carbon bond to close the four-membered ring. One such approach is the intramolecular cyclization of β-amino acids or their derivatives. While less common for the direct synthesis of this compound, these methods are valuable for accessing substituted azetidinones.

Utility of Chlorosulfonyl Isocyanate in Azetidinone Synthesis

Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent that undergoes [2+2] cycloaddition with alkenes to form N-chlorosulfonyl-β-lactams. researchgate.net This reaction provides a versatile route to the azetidinone core. The resulting N-chlorosulfonyl group can be readily removed under reductive conditions to afford the N-unsubstituted β-lactam, which can then be protected, for example, with a Boc group. The reaction of CSI with alkenes is often stereospecific and provides a reliable method for the synthesis of various β-lactam derivatives.

Organocatalytic Strategies for Azetidine Ring Formation

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a powerful alternative to traditional metal- or enzyme-based catalysis. In the context of forming 2-oxoazetidine rings, organocatalytic methods often focus on key bond-forming reactions that construct the four-membered ring.

While direct organocatalytic methods for the cyclization of precursors specifically to this compound are not prominently featured in published research, the general strategies for synthesizing related β-lactam structures often involve asymmetric reactions. For instance, organocatalysts are employed in Mannich-type reactions, which can generate intermediates suitable for subsequent cyclization. nih.gov The reaction between malonates and N-Boc protected α-amido sulfones, catalyzed by a phase-transfer catalyst, proceeds under mild conditions to generate Mannich bases. nih.gov These products contain the requisite stereochemistry and functional groups that can be manipulated in further steps to form the β-lactam ring.

Key research findings in the broader field of organocatalytic β-lactam synthesis highlight the use of cinchona alkaloid derivatives and other chiral amines or squaramides. rsc.org These catalysts can activate substrates and control the stereochemical outcome of the ring-forming step, which is crucial for the synthesis of biologically active molecules. Although a specific protocol for the target compound is elusive, the principles of activating carboxylic acid derivatives and imines through chiral organocatalysts remain a promising avenue for future research into the synthesis of N-Boc protected 2-azetidinones.

Metal-Catalyzed Cyclization Processes

Metal catalysis plays a pivotal role in the synthesis of complex heterocyclic compounds, including the 2-oxoazetidine core. Various transition metals, particularly palladium, rhodium, and copper, have been utilized to catalyze the intramolecular cyclization reactions that form the β-lactam ring. These methods often involve the formation of carbon-nitrogen bonds through processes like reductive elimination from a metal center.

Specific examples of metal-catalyzed cyclization leading directly to this compound are not widely reported. However, related syntheses provide insight into potential pathways. For example, palladium-catalyzed cross-coupling reactions have been developed to synthesize 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds, demonstrating the utility of palladium in functionalizing the azetidine ring. nih.gov The fundamental Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine, is one of the most classic methods for β-lactam synthesis and can be influenced by metal-based Lewis acids.

Furthermore, metal-catalyzed carbonylation reactions of aziridines represent another established route to the 2-oxoazetidine skeleton. In this approach, a three-membered aziridine (B145994) ring undergoes carbonyl insertion, catalyzed by rhodium or cobalt complexes, to expand into the four-membered β-lactam ring. The application of this methodology would require a suitable N-Boc protected aziridine precursor. The choice of metal catalyst, ligands, and reaction conditions is critical to achieving high yields and selectivity in these transformations.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. beilstein-journals.org This technology has been successfully applied to the synthesis of various heterocyclic systems, including the 2-oxoazetidine ring.

A notable application of microwave irradiation in this area is the thermal Wolff rearrangement of diazotetramic acids to produce 2-oxoazetidine-3-carboxylic acid derivatives. beilstein-journals.orgnih.gov This reaction proceeds by heating a diazotetramic acid derivative in a solvent like chlorobenzene (B131634) under microwave irradiation, which induces the rearrangement and subsequent trapping by a nucleophile to form the β-lactam ring. nih.gov While this method produces a derivative with a carboxylic acid moiety at the 3-position, it exemplifies a powerful microwave-assisted strategy for constructing the fundamental 2-oxoazetidine structure.

Research has shown that this microwave-assisted Wolff rearrangement is often more efficient than conventional heating. For instance, the reaction of a diazotetramic acid with p-anisidine (B42471) under microwave irradiation at 200 °C yielded the corresponding β-lactam product in 83% yield, whereas conventional heating at the same temperature resulted in a lower yield of 75%. beilstein-journals.orgnih.gov The efficiency of this method allows for the creation of a diverse library of 2-oxoazetidine derivatives by varying the nucleophile introduced into the reaction. nih.gov

The table below summarizes the findings for the microwave-assisted synthesis of a representative 2-oxoazetidine derivative (Product 3a) via Wolff rearrangement, comparing microwave and conventional heating methods. beilstein-journals.orgnih.gov

| Heating Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | Chlorobenzene | 200 | Not specified | 83 | beilstein-journals.orgnih.gov |

| Conventional Heating | 1,2-Dichlorobenzene | 200 | 1 hour | 75 | beilstein-journals.orgnih.gov |

This approach highlights the potential of microwave technology to efficiently construct the 2-oxoazetidine core, which could be adapted for the synthesis of this compound from a suitable precursor.

Mechanistic Investigations and Stereochemical Aspects in Azetidinone Synthesis

Reaction Mechanism Elucidation for N-Protection Pathways

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under mild acidic conditions. researchgate.net In the context of "tert-Butyl 2-Oxoazetidine-1-carboxylate" synthesis, the Boc group on the nitrogen atom plays a significant role in influencing the reactivity and stereochemical outcome of the cycloaddition.

The accepted mechanism for the Staudinger cycloaddition involves the initial nucleophilic attack of the imine nitrogen on the ketene (B1206846) carbonyl carbon, leading to the formation of a zwitterionic intermediate. organic-chemistry.orgwikipedia.org This intermediate then undergoes a subsequent ring closure to yield the β-lactam. The electronic nature of the substituents on both the ketene and the imine significantly impacts the stability and reactivity of this zwitterionic intermediate. organic-chemistry.org

The Boc protecting group, being an electron-withdrawing group, can influence the nucleophilicity of the nitrogen atom. The protection of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. commonorganicchemistry.com This process effectively reduces the electron density on the nitrogen, which in turn can affect the rate of the initial nucleophilic attack on the ketene.

N-Protection: The amine is first protected with a Boc group, typically using Boc anhydride. This step is crucial for modulating the amine's reactivity and preventing side reactions. researchgate.netcommonorganicchemistry.com

Ketene Formation: The ketene is often generated in situ from an acyl chloride and a tertiary amine. mdpi.com

Cycloaddition: The N-Boc protected imine reacts with the ketene via a [2+2] cycloaddition, proceeding through a zwitterionic intermediate to form the β-lactam ring. organic-chemistry.orgwikipedia.org

Detailed Studies on Stereochemical Induction and Control

The stereochemistry of the resulting β-lactam is of paramount importance, as it dictates the biological activity of many β-lactam antibiotics. researchgate.net The Staudinger reaction can lead to the formation of both cis and trans diastereomers, and controlling this selectivity is a major focus of research.

The stereochemical outcome of the Staudinger reaction is largely determined by the behavior of the zwitterionic intermediate. organic-chemistry.org This intermediate can exist in different conformations, and the relative rates of ring closure from these conformations determine the final cis/trans ratio of the product.

The formation of the zwitterionic intermediate is considered the first step of the reaction. mdpi.comwikipedia.org The subsequent step is a 4π-electron conrotatory electrocyclic ring closure. mdpi.com It has been proposed that the competition between direct ring closure of the initially formed zwitterion and its isomerization to a more stable conformation, followed by ring closure, governs the diastereoselectivity. organic-chemistry.orgresearchgate.net

Factors influencing the fate of the zwitterionic intermediate include:

Electronic Effects: Electron-donating substituents on the ketene and electron-withdrawing substituents on the imine tend to accelerate the direct ring closure, favoring the formation of the cis-β-lactam. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the intermediate and leading to the trans-β-lactam. organic-chemistry.org

Steric Effects: The steric bulk of the substituents on both the imine and the ketene can influence the preferred conformation of the zwitterionic intermediate and the transition state for ring closure. researchgate.net

Solvent and Temperature: The polarity of the solvent can affect the stability of the zwitterionic intermediate, while temperature can influence the rates of both ring closure and isomerization. mdpi.comresearchgate.net

| Factor | Influence on Stereoselectivity | Predominant Isomer | Reference |

| Electron-donating ketene substituents | Accelerates direct ring closure | cis | organic-chemistry.org |

| Electron-withdrawing imine substituents | Accelerates direct ring closure | cis | organic-chemistry.org |

| Electron-withdrawing ketene substituents | Slows direct ring closure, allows isomerization | trans | organic-chemistry.org |

| Electron-donating imine substituents | Slows direct ring closure, allows isomerization | trans | organic-chemistry.org |

| Lower reaction temperature | Favors direct ring closure | cis | researchgate.net |

The ring closure of the zwitterionic intermediate is an electrocyclic reaction, a type of pericyclic reaction where a pi bond is converted into a sigma bond. wikipedia.org In the context of the Staudinger synthesis, this is a 4π-electron process. According to the Woodward-Hoffmann rules, a thermal 4π-electron electrocyclic reaction should proceed via a conrotatory motion. mdpi.commasterorganicchemistry.com

This conrotatory ring closure dictates the stereochemical relationship between the substituents at the C3 and C4 positions of the newly formed β-lactam ring. researchgate.net The initial approach of the imine to the ketene determines the initial geometry of the zwitterionic intermediate, and the subsequent conrotatory closure preserves a specific stereochemical relationship.

However, the mechanism is more complex than a simple concerted cycloaddition, as evidenced by the influence of various factors on the stereochemical outcome. mdpi.com The stepwise nature, involving the zwitterionic intermediate, allows for bond rotation and potential isomerization, which complicates the stereochemical predictions based solely on orbital symmetry rules for a concerted process.

Computational studies, often employing density functional theory (DFT), have provided significant insights into the diastereoselectivity of the Staudinger reaction. These theoretical models can help to elucidate the structures and energies of transition states and intermediates, which are often difficult to observe experimentally. researchgate.net

Theoretical studies have supported the stepwise mechanism involving a zwitterionic intermediate. mdpi.com They have also helped to rationalize the observed stereochemical outcomes by analyzing the energy barriers for direct ring closure versus isomerization of the intermediate. researchgate.net These calculations can take into account the electronic and steric effects of various substituents, providing a more quantitative understanding of their influence on diastereoselectivity.

For instance, theoretical analyses have been used to explain the preference for cis or trans products based on the relative stabilities of the transition states leading to each isomer. These studies often reject simpler models based on Frontier Molecular Orbital (FMO) theory alone and highlight the importance of considering the full reaction pathway. mdpi.com

Advanced Mechanistic Probing Techniques

A variety of advanced experimental techniques are employed to investigate the mechanism of the Staudinger reaction and other azetidinone syntheses. These methods provide crucial data to support or refute proposed mechanisms and to understand the subtle factors that control reactivity and selectivity.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to characterize the structures of reactants, products, and sometimes, stable intermediates. nih.govbenthamdirect.com For example, the characteristic carbonyl stretching frequency of the β-lactam ring in the IR spectrum can confirm its formation. nih.gov

Computational Chemistry: As mentioned previously, theoretical calculations are a powerful tool for modeling reaction pathways, identifying transition states, and understanding the origins of stereoselectivity. researchgate.net

Electrochemical Methods: Electrochemical techniques can be used to induce and study the synthesis of β-lactams. For example, electrochemically generated bases can be used to promote cyclization reactions. d-nb.info

These advanced techniques, in combination with traditional synthetic and analytical methods, continue to refine our understanding of the mechanisms underlying azetidinone synthesis, enabling the development of more efficient and stereoselective synthetic routes to valuable compounds like "this compound".

Reactivity Profiles and Transformational Chemistry of Tert Butyl 2 Oxoazetidine 1 Carboxylate

Transformations at the Azetidinone Carbon Skeleton

The reactivity of the azetidinone ring is largely dictated by its inherent ring strain and the electrophilic nature of the carbonyl carbon. These factors allow for a variety of chemical transformations that modify the core structure.

The carbonyl group at the C2 position is a key site for chemical reactions. While specific examples for tert-butyl 2-oxoazetidine-1-carboxylate are not extensively detailed in the reviewed literature, the general reactivity of β-lactams is well-established. These reactions typically involve nucleophilic attack at the carbonyl carbon. Such transformations can include reduction of the carbonyl to a hydroxyl group using hydride reagents, or addition of organometallic reagents like Grignard or organolithium compounds to introduce new carbon-carbon bonds. The high reactivity of the β-lactam carbonyl also makes it susceptible to ring-opening reactions under various conditions, a property widely exploited in synthesis.

Functionalization at the C3 position, adjacent to the carbonyl group, is a crucial strategy for elaborating the azetidinone scaffold. nih.gov This is typically achieved by generating an enolate or an equivalent nucleophilic species at the C3 position, which can then react with various electrophiles. masterorganicchemistry.com

Key strategies for C3 functionalization include:

Base-mediated alkylation: Using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can deprotonate the α-carbon (C3), forming an enolate. masterorganicchemistry.combham.ac.uk This enolate can then be trapped with electrophiles like alkyl halides to introduce substituents at the C3 position. The choice of base and reaction conditions is critical to avoid competing reactions. nih.govbham.ac.uk

Organometallic reagent-mediated reactions: The use of organometallic reagents can facilitate the α-alkylation of 3-halo or 3-keto-β-lactams, often proceeding with good yields and diastereoselectivity. nih.gov

These methods are fundamental in β-lactam chemistry for creating a diverse array of substituted azetidinones for further synthetic applications and for building biologically active molecules. nih.govresearchgate.net

Controlling the stereochemistry during the functionalization of the azetidinone ring is of paramount importance, particularly in the synthesis of chiral molecules. nih.gov Stereoselective reactions aim to produce one stereoisomer in preference to others. nih.gov

Methods for achieving stereoselectivity include:

Chiral auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can direct the approach of incoming reagents to one face of the ring, thereby controlling the stereochemical outcome of reactions at C3 or C4. acs.org

Asymmetric catalysis: The use of chiral catalysts, such as chiral dirhodium carboxylates, has been shown to be effective in achieving highly enantioselective intramolecular C–H functionalization reactions to form cis-β-lactam structures. rsc.org

Substrate control: Pre-existing stereocenters on substituents attached to the azetidinone ring can influence the stereochemistry of subsequent reactions. For example, the asymmetric synthesis of β-lactams has been achieved with high diastereoselectivity through the [2+2] cycloaddition of ketenes with chiral imines derived from sugars. nih.gov

These advanced synthetic strategies enable the construction of optically active azetidinone derivatives, which are valuable intermediates in medicinal chemistry. acs.orgnih.gov

Chemical Manipulations of the N-Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. researchgate.netorganic-chemistry.org

The removal of the Boc group is a fundamental and frequently employed transformation. This deprotection is typically accomplished by treatment with an acid, which cleaves the tert-butyl carbamate (B1207046) to release the free amine, carbon dioxide, and isobutylene (B52900). researchgate.netorganic-chemistry.org A wide variety of acidic reagents and conditions can be employed for this purpose.

| Reagent | Solvent(s) | Temperature | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | researchgate.netnih.gov |

| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate | 0 °C to Room Temp. | google.com |

| Phosphoric Acid (H₃PO₄) | Aqueous | - | organic-chemistry.org |

| Oxalyl Chloride | Methanol | Room Temperature | nih.gov |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | - | researchgate.netsemanticscholar.org |

The choice of reagent can be tailored to the sensitivity of other functional groups present in the molecule, allowing for selective deprotection. organic-chemistry.orgresearchgate.net For instance, aqueous phosphoric acid is noted for its mildness and selectivity, tolerating other acid-sensitive groups like benzyl (B1604629) esters. organic-chemistry.org Lewis acids such as ZnBr₂ can also be used for chemoselective cleavage. researchgate.netsemanticscholar.org

Once the Boc group is removed, the resulting secondary amine at the N1 position is nucleophilic and can participate in a variety of subsequent reactions. This allows for the synthesis of diverse N-substituted azetidin-2-ones.

A prominent example is found in the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib. In this multi-step synthesis, a related compound, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, undergoes N-Boc deprotection using trifluoroacetic acid (TFA) or hydrochloric acid. researchgate.netnih.gov The resulting free amine, 2-(azetidin-3-ylidene)acetonitrile, is not isolated but is immediately reacted in situ with ethanesulfonyl chloride in the presence of a base like diisopropylethylamine (DIPEA) to form the corresponding sulfonamide. researchgate.netnih.gov This sequential, one-pot procedure of deprotection followed by sulfonamidation is an efficient strategy that avoids the purification of a potentially unstable intermediate. researchgate.net

This post-deprotection functionalization is a key step that allows for the introduction of desired substituents on the azetidinone nitrogen, significantly expanding the synthetic utility of the original scaffold.

Ring-Opening Reactions and Strain-Release Chemistry

The reactivity of this compound, a member of the β-lactam family, is fundamentally governed by the four-membered azetidinone ring. This small, heterocyclic system is characterized by significant ring strain, which serves as a potent driving force for a variety of chemical transformations. Ring-opening reactions, in particular, are a hallmark of β-lactam chemistry, as these pathways alleviate the inherent strain, leading to more stable products. The presence of the N-Boc (tert-butoxycarbonyl) group modulates the electronic properties and reactivity of the ring, but the underlying principle of strain-release chemistry remains a dominant factor in its transformational profile.

The azetidinone ring possesses considerable strain energy, a consequence of the deviation of its internal bond angles from the ideal values for sp³ and sp² hybridized atoms. youtube.com For an sp³-hybridized carbon, the ideal bond angle is approximately 109.5°, while the internal angles in a four-membered ring are constrained to roughly 90°. youtube.com This angle strain, combined with torsional strain, renders the β-lactam ring highly susceptible to nucleophilic attack. youtube.comkhanacademy.org

The strain energy for azetidine (B1206935) has been calculated to be approximately 25.4 kcal/mol. rsc.org This value is comparable to that of cyclobutane (B1203170) and only slightly less than the highly strained aziridine (B145994) ring. rsc.org This stored potential energy is a key contributor to the chemical reactivity of β-lactams. nih.govnih.gov The strain enhances the electrophilicity of the carbonyl carbon, making the amide bond within the ring more susceptible to cleavage than a typical acyclic amide. youtube.comnih.gov In monocyclic β-lactams, the amide bond is somewhat stabilized by conjugation between the nitrogen lone pair and the carbonyl group; however, this resonance is less effective than in unstrained amides, further contributing to the ring's reactivity. youtube.comnih.gov The release of this energy provides a thermodynamic driving force for ring-opening reactions. nih.gov

| Cyclic Compound | Ring Size | Approximate Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Cyclobutane | 4 | 26.5 |

| Pyrrolidine | 5 | 5.4 |

The strain inherent in the azetidinone ring facilitates not only the cleavage of the amide (N-C=O) bond but also the selective cleavage of the non-carbonyl, C-N σ bond. Research has demonstrated a transition-metal-free method for this transformation in N-acylazetidines, a class that includes this compound. nih.govmdpi.comsemanticscholar.org This reaction is achieved using an electride derived from sodium dispersions and 15-crown-5, which acts as a single-electron transfer (SET) agent. mdpi.comsemanticscholar.org

The proposed mechanism involves an initial reversible electron transfer to the amide's carbonyl group, generating a ketyl-type radical anion. mdpi.com In the absence of a proton donor, this intermediate undergoes a subsequent, relatively slow, ring-opening step where the C-N σ bond is cleaved. mdpi.comsemanticscholar.org This step is driven by the release of the significant ring strain (25.4 kcal/mol). rsc.org The excellent chemoselectivity of this reaction is noteworthy; less strained cyclic amides (like pyrrolidones) and acyclic amides remain stable under the reaction conditions, highlighting the critical role of ring strain in promoting this specific bond cleavage. mdpi.comsemanticscholar.org This method is effective for a range of N-acylazetidines, including those with sterically demanding groups. semanticscholar.org

| Substrate (N-Acyl Group) | Product (Secondary Amide) | Yield (%) |

|---|---|---|

| Benzoyl | N-Butylbenzamide | 96 |

| 4-Methoxybenzoyl | N-Butyl-4-methoxybenzamide | 95 |

| 4-(Trifluoromethyl)benzoyl | N-Butyl-4-(trifluoromethyl)benzamide | 91 |

| 2-Naphthoyl | N-Butyl-2-naphthamide | 95 |

| Cyclohexanecarbonyl | N-Butylcyclohexanecarboxamide | 94 |

| Pivaloyl | N-Butylpivalamide | 93 |

Table data adapted from studies on various N-acylazetidines, demonstrating the general applicability of the selective C-N bond cleavage reaction. semanticscholar.org

Applications in Complex Organic Synthesis

tert-Butyl 2-Oxoazetidine-1-carboxylate as a Synthetic Synthon

The azetidin-2-one (B1220530) skeleton is widely recognized as a powerful synthetic synthon, a building block used to introduce specific structural motifs into a target molecule. nih.gov The value of this compound and its derivatives lies in the high degree of chemical potential energy stored within its strained four-membered ring. This strain facilitates selective bond cleavages that are not readily achievable in acyclic amides or larger lactams. Methodologies leveraging this reactivity are collectively known as the "β-lactam synthon method," which provides access to a diverse array of structures, including non-protein amino acids, peptides, and various nitrogen-containing heterocyclic compounds. nih.govhsppharma.com

The table below summarizes key azetidinone precursors and their corresponding pharmaceutical class.

| Precursor Molecule | Pharmaceutical Class | Example Drug(s) |

| (3R,4R)-4-Acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone | Carbapenem (B1253116) Antibiotics | Thienamycin, Meropenem, Imipenem |

| Functionalized 3-hydroxy-4-aryl-β-lactams | Anticancer Agents | Taxol Analogues |

| Various substituted 2-azetidinones | Cholesterol Absorption Inhibitors | Ezetimibe |

This table presents examples of how the 2-azetidinone scaffold is a precursor to various pharmaceutical classes.

The utility of the azetidinone synthon extends beyond pharmaceuticals to the total synthesis of complex natural products. The stereochemical information embedded in a chiral azetidinone can be effectively transferred during a synthesis, making it an invaluable chiral building block. The synthesis of the natural product (+)-Thienamycin again serves as a prime example. nih.gov The construction of this complex molecule relies on the prior assembly of the chiral 4-acetoxy-2-azetidinone (B1196147) intermediate. researchgate.net This intermediate contains the correct stereochemistry required for the final molecule, which is installed early and carried through subsequent reaction steps. This strategy, where a complex chiral building block is synthesized and then incorporated into the main carbon skeleton, is a common and powerful approach in the total synthesis of natural products. nih.gov

Strategies for Incorporating Azetidinone Scaffolds into Molecular Architectures

The incorporation of the azetidinone scaffold into larger, more complex molecules is achieved through several key synthetic strategies. The most fundamental of these is the initial construction of the ring itself, followed by its functionalization or strategic ring-opening.

Staudinger [2+2] Cycloaddition : This remains the most versatile and widely used method for constructing the 2-azetidinone ring. mdpi.com The reaction involves the cycloaddition of a ketene (B1206846) with an imine. By carefully selecting the substituents on both the ketene and the imine, a wide variety of functionalized azetidinones can be prepared with a high degree of stereocontrol. echemi.com

Nucleophilic Ring-Opening : The high reactivity of the amide bond within the strained β-lactam ring allows for regioselective cleavage by various nucleophiles. chemspider.com This strategy is central to the β-lactam synthon method. For example, treating an N-Boc protected 3-hydroxy-β-lactam with an amino acid ester can lead to the formation of a dipeptide. In this transformation, the azetidinone acts as an activated acylating agent, effectively incorporating its structure into a larger peptide chain.

Functionalization of the Pre-formed Ring : Once the azetidinone ring is formed, its periphery can be further modified. Substituents at the C3 and C4 positions can be introduced or altered, and the N1 position can be deprotected (e.g., removal of the Boc group) and subsequently alkylated or acylated, allowing the scaffold to be linked to other molecular fragments.

The following table outlines these primary strategies.

| Strategy | Description | Key Transformation |

| Scaffold Formation | Construction of the core four-membered ring system. | Staudinger [2+2] Cycloaddition |

| Scaffold Incorporation | Integrating the azetidinone into a larger molecule via bond cleavage. | Nucleophilic Ring-Opening |

| Scaffold Elaboration | Modifying the existing azetidinone ring. | C3/C4 Functionalization, N1-Alkylation/Acylation |

This interactive table summarizes the main strategies for utilizing azetidinone scaffolds in synthesis.

Enabling New Synthetic Methodologies

The pursuit of efficient and stereoselective routes to β-lactams, including this compound, has itself been a catalyst for the development of new synthetic methodologies. The importance of creating enantiomerically pure azetidinones for pharmaceutical applications has driven significant innovation in asymmetric synthesis. nih.gov

Key methodological advancements include:

Catalytic Asymmetric Staudinger Reactions : The development of chiral catalysts, such as N-heterocyclic carbenes (NHCs) or chiral Lewis bases, has enabled the enantioselective synthesis of β-lactams from prochiral ketenes and imines. These methods provide direct access to optically active building blocks without the need for chiral auxiliaries or resolutions.

Novel Ring-Forming Reactions : Beyond the Staudinger reaction, other methods such as the Kinugasa reaction (an alkyne-nitrone cycloaddition) and rhodium-catalyzed intramolecular C-H insertion reactions have emerged as powerful tools for constructing the azetidinone ring, often with unique selectivity.

Strain-Release Methodologies : The inherent ring strain in azetidinones and related compounds like azetidines is being exploited in new ways. Strain-release driven reactions allow for the transformation of the four-membered ring into other heterocyclic systems or for the stereocontrolled formation of functionalized acyclic products, opening up new synthetic pathways that were previously inaccessible. mdpi.com

These advancements, spurred by the importance of the azetidinone core, have enriched the toolkit of synthetic organic chemists, enabling the creation of increasingly complex and medicinally relevant molecules.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of tert-Butyl 2-Oxoazetidine-1-carboxylate is expected to show distinct signals corresponding to the different proton environments in the molecule. The large singlet for the nine equivalent protons of the tert-butyl group would be the most prominent feature, typically found in the upfield region (around 1.5 ppm). The azetidine (B1206935) ring protons would present as two triplets in the more downfield region. The protons on the carbon adjacent to the nitrogen (C4) are expected around 3.8-4.0 ppm, while the protons on the carbon adjacent to the carbonyl group (C3) would likely appear around 3.0-3.2 ppm.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.8-4.0 | Triplet (t) | 2H | CH₂ (adjacent to N) |

| ~3.0-3.2 | Triplet (t) | 2H | CH₂ (adjacent to C=O) |

| ~1.5 | Singlet (s) | 9H | C(CH₃)₃ |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are anticipated. The two carbonyl carbons—one from the β-lactam ring and one from the carbamate (B1207046)—are expected to appear furthest downfield (160-175 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group would also be clearly identifiable.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170 | β-lactam C=O |

| ~160 | Carbamate C=O |

| ~82 | C (CH₃)₃ |

| ~45 | C H₂ (adjacent to N) |

| ~40 | C H₂ (adjacent to C=O) |

| ~28 | C(C H₃)₃ |

The coupling constant (J), measured in Hertz (Hz), reveals information about the connectivity of adjacent protons. In the ¹H NMR spectrum, the signals for the azetidine ring protons (CH₂) would appear as triplets due to coupling with each other. A typical vicinal coupling constant (³JHH) in such a system would be in the range of 5-7 Hz. This triplet-of-triplets pattern confirms the presence of the -CH₂-CH₂- moiety within the four-membered ring and is crucial for verifying the structural integrity of the azetidinone core.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by two strong carbonyl stretching bands. The β-lactam carbonyl (C=O) stretch is characteristically found at a high frequency, typically around 1750-1780 cm⁻¹, due to ring strain. The carbamate carbonyl stretch appears at a lower frequency, generally in the 1700-1720 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2980-2950 | C-H Stretch | Alkyl (tert-butyl and CH₂) |

| 1780-1750 | C=O Stretch | β-Lactam Carbonyl |

| 1720-1700 | C=O Stretch | Carbamate Carbonyl |

| 1250-1150 | C-O Stretch | Carbamate Ester |

| 1180-1100 | C-N Stretch | Azetidine Ring |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation of the compound. The monoisotopic mass of this compound is 171.08954 Da. uni.lu In high-resolution mass spectrometry (HRMS), the detection of the molecular ion ([M]⁺) or common adducts like [M+H]⁺ (m/z 172.09682) and [M+Na]⁺ (m/z 194.07876) confirms the molecular weight. uni.lu A common fragmentation pattern would involve the loss of the tert-butyl group (57 Da) or isobutylene (B52900) (56 Da), leading to significant fragment ions that help to confirm the structure.

| Predicted m/z | Adduct/Fragment |

|---|---|

| 172.09682 | [M+H]⁺ |

| 194.07876 | [M+Na]⁺ |

| 116.0599 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 72.0444 | [C₃H₆NO]⁺ (Fragment from ring cleavage) |

Data sourced from predicted values. uni.lu

Elemental Analysis for Empirical Formula Determination

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is used to verify the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. The molecular formula for this compound is C₈H₁₃NO₃. chemspider.com The calculated elemental composition should closely match the experimental values to confirm the purity of the sample.

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 56.13 |

| Hydrogen (H) | 7.65 |

| Nitrogen (N) | 8.18 |

| Oxygen (O) | 28.04 |

Calculated based on the molecular formula C₈H₁₃NO₃. chemspider.com

X-ray Crystallography for Definitive Three-Dimensional Structures

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding the structural features of molecules like this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the molecular and crystal structure.

For this compound, the strained four-membered β-lactam ring is a key structural feature. X-ray analysis would precisely define the planarity of this ring and the geometry at the nitrogen atom, confirming the effects of the bulky tert-butoxycarbonyl (Boc) group on its conformation. However, based on a review of available scientific literature, a definitive single-crystal X-ray structure for this compound has not been reported. While the structures of many related β-lactams and more complex molecules containing this moiety have been elucidated, the specific crystallographic data for this parent compound is not publicly available.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in synthetic chemistry for monitoring reaction progress, assessing product purity, and performing purification. For this compound, both thin-layer chromatography and flash column chromatography are routinely employed.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method used to monitor the progress of a chemical reaction. It allows a chemist to observe the consumption of starting materials and the formation of products over time. In the synthesis of N-activated β-lactams, TLC is the standard method to determine the reaction endpoint. nih.gov

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). Different compounds travel up the plate at different rates depending on their polarity and interaction with the stationary phase. By comparing the spots of the reaction mixture to reference spots of the starting materials, one can determine if the reactants have been consumed. The appearance of a new spot indicates the formation of a product. While TLC is a critical tool for reactions involving azetidinones, specific mobile phase systems and the corresponding retention factor (Rf) values for this compound are not detailed in the surveyed literature.

Following the completion of a synthesis, flash column chromatography is the standard method for purifying the crude product on a preparative scale. This technique operates on the same principles as TLC but is used to separate and isolate the desired compound from unreacted starting materials, reagents, and byproducts.

In the synthesis of this compound, the crude product is purified by flash chromatography to yield the final product as an oil. nih.gov The stationary phase is typically silica gel (60 Å), and the selection of the mobile phase is critical for achieving good separation. nih.gov Based on documented synthetic procedures, a specific solvent system has been proven effective for the isolation of this compound. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica Gel (60 Å) | nih.gov |

| Mobile Phase (Eluent) | 2:1 Hexanes:Ethyl Acetate | nih.gov |

| Outcome | Purified product obtained with 90% yield | nih.gov |

Theoretical and Computational Studies on Azetidinone Chemistry

Molecular Modeling and Conformational Analysis of the Azetidinone Ring

The four-membered ring of 2-azetidinone is characterized by significant ring strain, which is a key determinant of its chemical reactivity. rsc.org Molecular modeling and conformational analysis have been extensively employed to understand the geometry of this strained ring.

Ab initio and Density Functional Theory (DFT) calculations have shown that the azetidinone ring is nearly planar, though slight puckering can occur. chemspider.com The degree of this puckering is influenced by the nature of the substituents on the ring. For instance, the presence of a bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom, as in tert-Butyl 2-Oxoazetidine-1-carboxylate, can influence the local geometry and electronic distribution of the amide bond. While specific conformational studies on this compound are not extensively documented in publicly available literature, general studies on N-substituted azetidinones indicate that the substituent can affect the pyramidalization of the nitrogen atom. chemspider.com

The tert-butyl group, known for its steric bulk, can act as a conformational anchor in cyclic systems. In the case of this compound, this bulky group is attached to the nitrogen atom, which is part of the strained four-membered ring. Computational models can predict the preferred orientation of the Boc group relative to the azetidinone ring to minimize steric hindrance.

| Parameter | Calculated Value for 2-Azetidinone | Reference |

|---|---|---|

| N-C=O Bond Angle | ~91.5° | chemspider.com |

| C-N-C Bond Angle | ~94.0° | chemspider.com |

| Ring Puckering Angle | Variable, often near planar | chemspider.com |

Computational Exploration of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in mapping the reaction pathways of azetidinone synthesis and reactivity. derpharmachemica.commdpi.com One of the most common methods for synthesizing the azetidinone ring is the Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine. nih.gov

Theoretical studies, often employing DFT methods, have been used to investigate the mechanism of the Staudinger reaction. These studies help in understanding whether the reaction proceeds through a concerted or a stepwise mechanism. The general consensus for many systems is a two-step mechanism involving the formation of a zwitterionic intermediate. researchgate.net The subsequent electrocyclization of this intermediate leads to the formation of the β-lactam ring.

Computational models can identify and characterize the transition states for each step of the reaction, providing information on the activation energies and reaction kinetics. For N-Boc protected imines, such as those that could lead to derivatives of this compound, the electronic and steric effects of the Boc group on the transition state energies can be modeled to predict reaction outcomes. researchgate.net

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Reference |

|---|---|---|---|

| Zwitterion Formation | Activation Energy (ΔG‡) | 5-15 | General computational studies |

| Ring Closure | Activation Energy (ΔG‡) | 2-8 | General computational studies |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of the azetidinone ring. nih.govdiva-portal.org The strained nature of the β-lactam ring leads to a less effective amide resonance compared to acyclic amides. This results in a more electrophilic carbonyl carbon, which is a key factor in the biological activity of β-lactam antibiotics.

Methods like DFT and ab initio calculations can be used to determine various electronic properties:

Charge Distribution: Calculation of atomic charges reveals the electrophilic nature of the carbonyl carbon and the nucleophilicity of the nitrogen atom.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the reactivity of the molecule towards nucleophiles and electrophiles.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution and are useful for identifying sites susceptible to electrophilic and nucleophilic attack.

For this compound, the electron-withdrawing nature of the N-Boc group is expected to further influence the electronic properties of the azetidinone ring, potentially increasing the electrophilicity of the carbonyl carbon.

| Property | Calculated Value | Reference |

|---|---|---|

| HOMO Energy | -7.0 to -6.5 eV | General quantum chemical studies |

| LUMO Energy | +1.5 to +2.0 eV | General quantum chemical studies |

| Mulliken Charge on Carbonyl Carbon | +0.4 to +0.6 | General quantum chemical studies |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of newly synthesized compounds. diva-portal.org For azetidinone derivatives, these predictions can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations often involve geometry optimization followed by the application of methods like Gauge-Independent Atomic Orbital (GIAO). The predicted chemical shifts can be compared with experimental data to confirm the structure of the synthesized molecule.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For azetidinones, a characteristic and intense IR absorption band is observed for the β-lactam carbonyl group, typically in the range of 1730-1760 cm⁻¹. Computational models can predict the exact position of this band, which is sensitive to the substituents on the ring.

While specific predicted spectroscopic data for this compound is not readily found in broad searches, these computational techniques are routinely applied to similar molecules for structural elucidation.

| Spectroscopic Technique | Parameter | Predicted Value | Reference |

|---|---|---|---|

| IR Spectroscopy | C=O Stretching Frequency | 1740 - 1780 cm⁻¹ | General spectroscopic studies |

| ¹³C NMR Spectroscopy | Carbonyl Carbon Chemical Shift | 165 - 175 ppm | General spectroscopic studies |

Application in Stereoselectivity Prediction

A significant application of computational chemistry in the study of azetidinones is the prediction of stereoselectivity in their synthesis. The Staudinger reaction, for instance, can lead to the formation of either cis or trans β-lactams. The stereochemical outcome is often dependent on the reaction conditions and the nature of the substituents on the ketene and the imine.

Computational modeling can be used to calculate the energies of the transition states leading to the different stereoisomers. By comparing these energies, the preferred reaction pathway and the major product can be predicted. Theoretical studies have shown that the stereoselectivity of the Staudinger reaction is influenced by a complex interplay of steric and electronic effects in the transition state of the ring-closing step. researchgate.net For reactions involving N-Boc protected imines, computational analysis can help in understanding how the bulky and electron-withdrawing Boc group directs the stereochemical outcome. researchgate.net

| Transition State | Relative Energy (ΔΔG‡, kcal/mol) | Predicted Major Product | Reference |

|---|---|---|---|

| Leading to cis isomer | 0 | Dependent on substituent effects | researchgate.net |

| Leading to trans isomer | 0.5 - 3.0 |

Future Research Directions and Perspectives

Innovations in Stereoselective and Asymmetric Synthesis of Azetidinone Derivatives

The biological activity of azetidinone derivatives is critically dependent on their stereochemistry. Consequently, a major thrust of future research lies in the development of highly selective methods to control the configuration of the β-lactam ring.

A significant area of innovation is the catalytic enantioselective Staudinger reaction, the [2+2] cycloaddition of a ketene (B1206846) and an imine, which remains a versatile and efficient route to β-lactams. core.ac.uknih.gov Recent breakthroughs have shown that chiral N-Heterocyclic Carbenes (NHCs), derived from natural sources like L-pyroglutamic acid, can act as highly effective organocatalysts. core.ac.uknih.gov These catalysts have been successfully employed in the reaction of various ketenes with N-tert-butoxycarbonyl (N-Boc) arylimines to produce the corresponding cis-β-lactams. ugent.bemdpi.com These reactions proceed in good yields with high diastereoselectivity and, most importantly, excellent enantioselectivity, often achieving up to 99% enantiomeric excess (ee). core.ac.uknih.gov Future work will likely focus on expanding the substrate scope of these NHC catalysts and developing new chiral catalysts that can favor the formation of trans-β-lactams with similar high levels of stereocontrol.

Another promising frontier is the diastereoselective synthesis of densely functionalized β-lactams. rsc.org Researchers are exploring novel cyclization strategies, such as the N-bromosuccinimide (NBS)-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers, to create α-bromo N-alkoxy β-lactams. rsc.org This method provides rapid access to structurally diverse monocyclic, spirocyclic, and fused β-lactams, often as single diastereoisomers. rsc.org The dual functional handles (C-Br and N-O bonds) introduced in this process are particularly valuable for further elaboration of the β-lactam core, opening avenues for creating complex molecular structures.

The table below summarizes key findings in the asymmetric synthesis of N-Boc-β-lactams using a chiral NHC catalyst.

| Entry | Ketene Substituents | Imine (N-Boc) Substituent | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (% ee) |

| 1 | Phenyl, Ethyl | 4-Methoxyphenyl | 85 | >20:1 | 99 |

| 2 | Phenyl, Ethyl | 4-Chlorophenyl | 83 | 10:1 | 85 |

| 3 | Phenyl, Ethyl | 2-Naphthyl | 93 | >20:1 | 98 |

| 4 | Phenyl, Methyl | 4-Methoxyphenyl | 75 | 10:1 | 99 |

Data synthesized from studies on chiral NHC-catalyzed Staudinger reactions. core.ac.uknih.govugent.be

Sustainable and Green Chemistry Approaches in Azetidinone Production

In line with the broader goals of chemical synthesis, developing environmentally benign and sustainable methods for producing azetidinones is a key research priority. Future efforts are directed at reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has been established as a green and efficient energy source for organic synthesis. nih.gov For azetidinone synthesis, particularly the cyclocondensation of Schiff bases with chloroacetyl chloride, microwave-assisted methods offer dramatic reductions in reaction times (from hours to minutes) and significant improvements in yield compared to conventional heating. nih.govmdpi.comrsc.org This expeditious method often proceeds cleanly, minimizing the formation of side products and simplifying purification. mdpi.com The continued exploration of microwave technology will likely involve its application in solvent-free conditions and its combination with other green techniques, like the use of solid-supported catalysts. researchgate.net

Biocatalysis: The use of enzymes presents a highly attractive, environmentally friendly route to β-lactam synthesis. nih.gov Penicillin G acylase, for example, is used in the industrial production of 6-aminopenicillanic acid (6-APA), a key precursor for many semi-synthetic antibiotics. nih.govresearchgate.net Enzymatic reactions are conducted under mild, aqueous conditions, eliminating the need for harsh chemicals and organic solvents. nih.gov Future research will focus on discovering and engineering new enzymes with novel specificities to produce a wider range of functionalized azetidinones and on integrating biocatalytic steps into chemo-enzymatic synthesis pathways.

Development of Novel Catalytic Systems for Azetidinone Transformations

The development of new catalytic systems is crucial for both the synthesis and the subsequent transformation of the azetidinone ring. Research is focused on creating more efficient, selective, and versatile catalysts to build and functionalize this important scaffold.

Organocatalysis: Asymmetric organocatalysis has become a dominant field in organic synthesis, and its application to β-lactam chemistry is a promising area of research. rsc.org Beyond the use of NHCs in Staudinger reactions, organocatalysts are being developed for novel transformations of the β-lactam ring itself. For example, tetrabutylammonium (B224687) cyanide has been shown to catalyze the ring expansion of specific 4-substituted azetidin-2-ones into γ-lactams (pyrrolidin-2-ones) through an unprecedented N1-C4 bond cleavage. ugent.be This opens up new synthetic pathways from readily available β-lactams to other important heterocyclic structures like succinimides. ugent.be

Transition Metal Catalysis: Transition metals have long been used to promote key reactions in β-lactam synthesis. nih.gov Modern research is focused on developing new catalytic cycles and expanding the utility of metals like rhodium, palladium, and gold. nih.gov For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones, structural isomers of the more common 2-ones. nih.gov Furthermore, transition metal catalysts are essential for C-H functionalization reactions, which allow for the direct introduction of new substituents onto the azetidinone core, a highly sought-after transformation. nih.gov

Lewis Acid Catalysis: Lewis acids play a significant role in mediating reactions involving azetidinones. They can be used to promote the reaction of acyldiazo compounds with 4-acetoxyazetidin-2-ones to form C4-substituted derivatives, a key step in the synthesis of carbapenem (B1253116) antibiotics. core.ac.uk The choice of Lewis acid can influence the diastereoselectivity of these reactions. core.ac.uk Future work will involve the design of chiral Lewis acids to achieve enantioselective transformations and the discovery of new Lewis acid-promoted reactions for derivatizing the β-lactam scaffold. mdpi.com

Enzymatic Transformations: While biocatalysis is being explored for the synthesis of the β-lactam ring, enzymes are also being investigated for its modification. Glucuronyl transferases, for instance, have been used for the enzymatic glucuronidation of azetidinone-based cholesterol absorption inhibitors, a key metabolic transformation. rsc.org The development of enzymatic systems for selective functionalization of the azetidinone core represents a significant future challenge and opportunity.

Expansion of Synthetic Scope through New Derivatization Strategies

The 2-azetidinone ring is more than just a pharmacophore; it is a versatile building block, or synthon, for a vast array of other biologically important molecules. nih.govnih.gov Future research is heavily invested in expanding the synthetic toolkit for derivatizing this scaffold at every possible position.

Functionalization at C3 and C4: The C3 and C4 positions of the azetidinone ring are primary targets for modification to tune biological activity. Intramolecular C-H functionalization, catalyzed by chiral dirhodium catalysts, has emerged as a powerful method for creating cis-β-lactams with high enantioselectivity. rsc.org This strategy allows for the direct conversion of a C-H bond into a C-C bond, forming the ring in the process. rsc.org For C4 functionalization, methods involving the substitution of a leaving group, such as an acetoxy group, are well-established, but new strategies are continuously being developed. researchgate.net The creation of azetidinone-retinoid hybrid molecules, for example, showcases how derivatization can be used to combine the properties of two different pharmacophores into a single molecule. nih.gov

N1-Derivatization: The nitrogen atom of the β-lactam ring is another key site for introducing diversity. While the tert-butoxycarbonyl (Boc) group is a common protecting group, its replacement with other substituents is crucial for creating final target molecules. The synthesis of N-substituted-3-chloro-2-azetidinones from various Schiff bases is a standard approach that allows for a wide range of aryl and alkyl groups to be appended to the ring nitrogen. researchgate.net

Ring-Opening and Rearrangement: The inherent strain of the four-membered ring makes azetidinones susceptible to nucleophilic attack and ring-opening. bepls.com This reactivity is exploited in the "β-lactam synthon method," where the ring is strategically cleaved to produce valuable acyclic structures like β-amino acids, peptides, and amino sugars. nih.gov For instance, the N1-C2 bond can be reductively cleaved, or the N1-C4 bond can be broken under specific catalytic conditions to induce ring expansion into larger heterocycles. nih.gov Developing new catalysts and reaction conditions to control these ring-opening and rearrangement pathways will significantly expand the utility of azetidinones as synthetic intermediates.

Design and Synthesis of Advanced Azetidinone-Containing Molecular Architectures

Building upon the foundation of stereoselective synthesis and diverse derivatization strategies, a major future direction is the use of the azetidinone core to construct more complex and sophisticated molecular architectures. These advanced structures hold promise for accessing novel regions of chemical space and discovering new biological activities.